molecular formula C56H75NO5PPdS- B8335038 Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B8335038
M. Wt: 1011.7 g/mol
InChI Key: UINTUPLALLRRLD-UHFFFAOYSA-N
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Description

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline, also known as Di-Ad-BrettPhos-G3-Palladacycle, is a third-generation Buchwald palladium precatalyst. It is adorned with a bulky di-adamantyl BrettPhos ligand, which enhances its stability and reactivity. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is synthesized through a series of steps involving the coordination of the di-adamantyl BrettPhos ligand to a palladium center. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes several types of reactions, primarily in the realm of cross-coupling. These include:

    Buchwald-Hartwig Cross Coupling: Used for the formation of C-N bonds.

    Heck Reaction: Used for the formation of C-C bonds.

    Hiyama Coupling: Used for the formation of C-C bonds.

    Negishi Coupling: Used for the formation of C-C bonds.

    Sonogashira Coupling: Used for the formation of C-C bonds.

    Stille Coupling: Used for the formation of C-C bonds.

    Suzuki-Miyaura Coupling: Used for the formation of C-C bonds.

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products

The major products formed from these reactions are various substituted aromatic compounds, including amino-substituted pyrazoles, benzothiazoles, indazoles, and imidazoles .

Scientific Research Applications

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline involves the formation of an active palladium species through the reductive elimination of the palladacycle complex. This active species then participates in the cross-coupling reactions by facilitating the formation of new bonds between the substrates. The bulky di-adamantyl BrettPhos ligand enhances the stability and reactivity of the palladium center, making the catalyst highly efficient .

Comparison with Similar Compounds

Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its bulky di-adamantyl BrettPhos ligand, which provides enhanced stability and reactivity compared to other similar compounds. Some similar compounds include:

These compounds share similar applications but differ in their ligand structures, which affect their reactivity and stability in various reactions.

Properties

Molecular Formula

C56H75NO5PPdS-

Molecular Weight

1011.7 g/mol

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C43H61O2P.C12H10N.CH4O3S.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

UINTUPLALLRRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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